tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core, introduction of the difluoro group, and protection of functional groups. Common reagents used in these steps include tert-butyl dimethylsilyl chloride, sodium borohydride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the difluoro group to a single fluorine or hydrogen.
Substitution: Replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction of the difluoro group can produce a monofluorinated or non-fluorinated compound .
Scientific Research Applications
tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl
Properties
Molecular Formula |
C12H19F2NO3 |
---|---|
Molecular Weight |
263.28 g/mol |
IUPAC Name |
tert-butyl (3S,6S)-2,2-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-7-11(4-8(15)5-16)6-12(11,13)14/h8,16H,4-7H2,1-3H3/t8-,11-/m0/s1 |
InChI Key |
JXPZUQUNCBYEJY-KWQFWETISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(C[C@H]1CO)CC2(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CO)CC2(F)F |
Origin of Product |
United States |
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